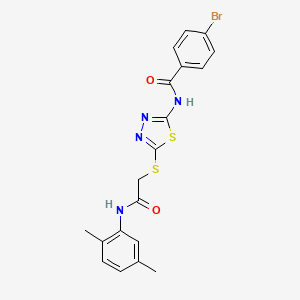

4-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked ethyl group bearing a 2,5-dimethylphenylamino moiety and at position 2 with a 4-bromobenzamide group.

Properties

IUPAC Name |

4-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2S2/c1-11-3-4-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-7-14(20)8-6-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUIOFWGIFRZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for aromatic compounds.

Mode of Action

Based on its structure, it may undergo nucleophilic substitution reactions at the benzylic position. The compound could potentially form a covalent bond with its target, leading to changes in the target’s function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. If the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, leading to changes in the downstream biochemical pathways.

Pharmacokinetics

The presence of the bromine atom and the benzamide group in the compound may influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. If the compound acts as an inhibitor, it could lead to decreased activity of its target, while if it acts as an activator, it could lead to increased activity of its target.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity could be affected by the pH of its environment.

Biological Activity

The compound 4-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a thiadiazole moiety, which is known for diverse biological activities. This article explores the compound's biological activity, including antimicrobial, anticancer, and other pharmacological effects based on various studies.

- Molecular Formula : C23H30BrN3O3

- Molecular Weight : 476.41 g/mol

- CAS Number : 1403257-80-6

- IUPAC Name : this compound

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Thiadiazole derivatives are often evaluated for their efficacy against various microbial strains. For instance:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-bromo-N-(...) | E. coli | <31.25 µg/ml |

| 4-bromo-N-(...) | K. pneumoniae | 62.5 µg/ml |

| 4-bromo-N-(...) | C. albicans | 31.25 µg/ml |

Research indicates that thiadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The presence of the thioether group in the structure enhances its antimicrobial potency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing thiadiazole rings. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

A study demonstrated that compounds with structural similarities to 4-bromo-N-(...) showed significant cytotoxic effects against various cancer cell lines, including breast carcinoma and liver cancer cells . These compounds typically act by disrupting cellular processes such as DNA replication and inducing oxidative stress.

Additional Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been reported to exhibit:

- Antiviral Activity : Effective against certain viral strains by interfering with viral replication mechanisms.

- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

- Synthesis and Evaluation :

- Structure-Activity Relationship (SAR) :

- Molecular Modeling Studies :

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Comparative Physical Properties of 1,3,4-Thiadiazole Derivatives

- Key Observations: Bulky substituents (e.g., benzyl in 5h) correlate with higher yields (88%) but lower melting points (133–135°C) compared to smaller groups (e.g., methyl in 5k, 72% yield, 135–136°C) . The target compound’s 2,5-dimethylphenylamino-thioethyl group may reduce crystallinity due to steric hindrance, though experimental data are needed.

Spectral and Reactivity Comparisons

IR Spectroscopy :

- Thiadiazole derivatives with C=S groups (e.g., compounds in ) exhibit stretching vibrations at 1243–1258 cm⁻¹ . The target compound’s thioether (C-S) and amide (C=O) groups would show additional bands near 1660–1680 cm⁻¹ (amide I) and 3150–3400 cm⁻¹ (N-H) .

- Absence of S-H bands (~2500–2600 cm⁻¹) in ’s triazoles confirms thione tautomerism, a feature relevant to the target compound’s stability .

NMR Data :

- Bromine in the target compound’s benzamide group would deshield adjacent protons, causing distinct downfield shifts in ¹H NMR (e.g., aromatic protons near Br at δ 7.5–8.0 ppm) .

- Analogous compounds (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine in ) show planar thiadiazole rings with dihedral angles of 40.5° relative to benzene, suggesting similar conformational rigidity in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.